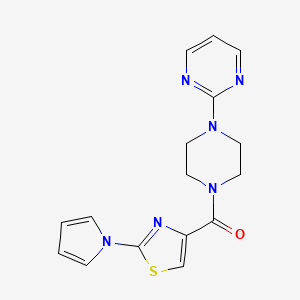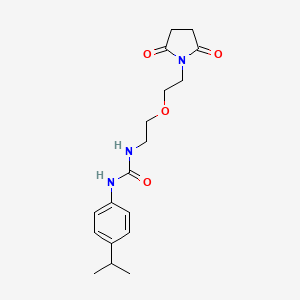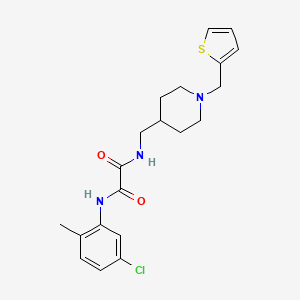![molecular formula C12H12ClN3O2 B2655843 4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-63-7](/img/structure/B2655843.png)
4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C12H12ClN3O2 It is known for its unique structure, which includes a pyrazolone core, a methoxymethyl group, and a 4-chloroanilino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions result in the replacement of the chloro group with the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, owing to its bioactive properties.
Industry: It is utilized in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-bromoanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-fluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-methylanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, 4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro substituent can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-18-7-11-10(12(17)16-15-11)6-14-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWDODJMWFFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)

![N-cyclohexyl-N-ethyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655764.png)

![8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B2655767.png)
![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)

![6-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazine-2-carboxamide](/img/structure/B2655771.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2655773.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2655777.png)


![N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2655783.png)
